8-methoxy-6-{[4-(2-methoxyphenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
8-methoxy-6-{[4-(2-methoxyphenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a pyrroloquinoline core, a methoxyphenyl group, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-6-{[4-(2-methoxyphenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps, including the formation of the pyrroloquinoline core and the subsequent attachment of the methoxyphenyl and piperazine groups. One common method involves the condensation of a suitable quinoline derivative with a piperazine compound, followed by methoxylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and catalytic processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-6-{[4-(2-methoxyphenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
8-methoxy-6-{[4-(2-methoxyphenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-methoxy-6-{[4-(2-methoxyphenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline cores but different substituents.
Piperazine derivatives: Compounds with piperazine moieties attached to various aromatic systems.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different core structures
Uniqueness
8-methoxy-6-{[4-(2-methoxyphenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is unique due to its specific combination of functional groups and its potential biological activities. This combination allows for diverse chemical reactivity and a wide range of applications in scientific research .
Properties
Molecular Formula |
C26H29N3O4 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
6-methoxy-9-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C26H29N3O4/c1-26(2)15-17(19-13-18(32-3)14-20-23(19)29(26)25(31)24(20)30)16-27-9-11-28(12-10-27)21-7-5-6-8-22(21)33-4/h5-8,13-15H,9-12,16H2,1-4H3 |
InChI Key |
USDCTJRMZLONCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)OC)CN4CCN(CC4)C5=CC=CC=C5OC)C |
Origin of Product |
United States |
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